2-氯-3-(二氟甲基)苯胺

描述

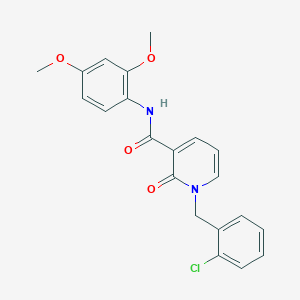

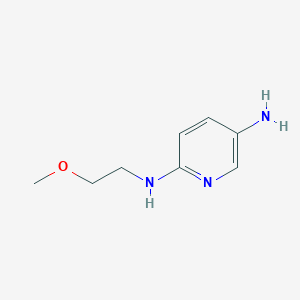

2-Chloro-3-(difluoromethyl)aniline is a chemical compound with the molecular formula C7H6ClF2N . It has a molecular weight of 177.58 .

Synthesis Analysis

The synthesis of 2-Chloro-3-(difluoromethyl)aniline and similar compounds has been a topic of research in recent years . Difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have been developed . These processes have benefited from the invention of multiple difluoromethylation reagents .Molecular Structure Analysis

The molecular structure of 2-Chloro-3-(difluoromethyl)aniline consists of a benzene ring substituted with a chlorine atom, a difluoromethyl group, and an amine group .科学研究应用

振动分析和分子研究

2-氯-3-(二氟甲基)苯胺及其衍生物被广泛研究其振动特性,使用傅里叶变换红外和傅里叶变换拉曼技术。研究突出了取代基及其位置如何显著影响这些分子的振动光谱。像密度泛函理论(DFT)这样的先进计算方法有助于理解分子结构、能量分布以及由于其给电子和吸电子效应而在非线性光学(NLO)材料中的潜在应用。这种广泛的振动分析有助于探索这些化合物的分子轨道计算、化学反应性以及热力学参数,使它们在包括材料科学在内的各个领域有潜在用途(Revathi et al., 2017) (Karthick et al., 2013)。

农业和制药中的合成应用

3-氯-4-[1,1,2-三氟-2-(三氟甲氧基)-乙氧基]苯胺,是2-氯-4-氨基酚的衍生物,用于合成新型杀虫剂如双三氟隆。合成过程突出了其高产率、环境友好性以及工业生产潜力,表明其在农业领域中的重要作用。同样,其衍生物在合成各种制药和农业药剂中起着重要作用,表明其在这些行业中的多功能应用(Wen Zi-qiang, 2007) (Liu An-chan, 2015)。

未来方向

属性

IUPAC Name |

2-chloro-3-(difluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF2N/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAZZDKKLYHTRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N)Cl)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-(difluoromethyl)aniline | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2472783.png)

![5-(4-(benzyl(ethyl)amino)phenyl)-1,3,8,8-tetramethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,5H)-trione](/img/no-structure.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2472788.png)

![1-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2472792.png)

![[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2472796.png)

![8-Methyl-1,8-diazaspiro[4.5]decan-3-ol](/img/structure/B2472797.png)